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Compound of Interest

Compound Name: Fmoc-D-Trp-OH

Cat. No.: B7772072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR)

spectroscopy characterization of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-
OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details

the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for data

acquisition, and offers a comparison with the commonly used indole-protected analogue,

Fmoc-D-Trp(Boc)-OH.

Data Presentation: NMR Spectral Data
The precise chemical shifts and coupling constants of Fmoc-D-Trp-OH can be experimentally

determined. In the absence of readily available public experimental data, a predicted NMR

dataset is presented below for reference. These predictions are based on computational

algorithms and provide a reliable estimate for spectral interpretation. For comparative

purposes, experimental data for Fmoc-D-Trp(Boc)-OH is also provided.

Table 1: Predicted ¹H and ¹³C NMR Data for Fmoc-D-Trp-OH
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Atom Assignment
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

Tryptophan Moiety

α-CH 4.5 - 4.7 ~55.0

β-CH₂ 3.2 - 3.4 ~28.0

Indole NH ~10.8 -

Indole C2-H ~7.2 ~124.0

Indole C4-H ~7.6 ~118.0

Indole C5-H ~7.1 ~119.0

Indole C6-H ~7.0 ~121.0

Indole C7-H ~7.5 ~111.0

Indole C2 - ~124.0

Indole C3 - ~109.0

Indole C3a - ~127.0

Indole C7a - ~136.0

Fmoc Moiety

Fmoc CH 4.2 - 4.3 ~47.0

Fmoc CH₂ 4.3 - 4.4 ~67.0

Fmoc Aromatic CH (4

positions)
7.6 - 7.9 ~127.0, ~128.0

Fmoc Aromatic CH (4

positions)
7.3 - 7.4 ~120.0, ~125.0

Fmoc Quaternary C (2

positions)
- ~141.0

Fmoc Quaternary C (2

positions)
- ~144.0

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbonyls

Carboxyl C=O - ~174.0

Urethane C=O - ~156.0

Note: Predicted values are generated from computational models and may vary from

experimental results. The solvent is assumed to be DMSO-d₆.

Table 2: Experimental ¹H and ¹³C NMR Data for Fmoc-D-Trp(Boc)-OH in CDCl₃

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom Assignment
Experimental ¹H Chemical

Shift (ppm)

Experimental ¹³C Chemical

Shift (ppm)

Tryptophan Moiety

α-CH 4.75 54.1

β-CH₂ 3.30, 3.13 28.6

Indole C2-H 7.92 124.6

Indole C4-H 7.54-7.04 (multiplet) 122.5

Indole C5-H 7.54-7.04 (multiplet) 117.4

Indole C6-H 7.54-7.04 (multiplet) 130.3

Indole C7-H 7.54-7.04 (multiplet) 115.2

Fmoc Moiety

Fmoc CH 4.14 46.9

Fmoc CH₂ 4.14 67.0

Fmoc Aromatic CH 7.54-7.04 (multiplet) 119.9, 125.1, 127.0, 127.6

Boc Moiety

Boc C(CH₃)₃ 1.56 83.6

Carbonyls

Carboxyl C=O - 172.8

Urethane C=O (Fmoc) - 156.7

Carbamate C=O (Boc) - 149.5

Note: This data is compiled from publicly available sources and may have been recorded under

various experimental conditions. The assignments are based on typical chemical shift ranges.

Experimental Protocols
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Detailed methodologies for the key NMR experiments are provided below. These protocols are

intended as a general guide and may require optimization based on the specific instrument and

sample.

Sample Preparation
Dissolution: Accurately weigh 5-10 mg of the Fmoc-D-Trp-OH sample and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shift scale to 0 ppm.

Transfer: Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy (¹H and ¹³C)
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Typically 0-12 ppm.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0-200 ppm.

Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
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COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

Pulse Sequence: Standard COSY or DQF-COSY sequence.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and heteronuclei (¹H-

¹³C).

Pulse Sequence: Standard HSQC or edited HSQC sequence (to differentiate CH, CH₂,

and CH₃ groups).

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) correlations between protons and heteronuclei

(¹H-¹³C), which is crucial for assigning quaternary carbons.

Pulse Sequence: Standard HMBC sequence.

Mandatory Visualization
The following diagrams illustrate the experimental workflow and the expected NMR correlations

for Fmoc-D-Trp-OH.
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Caption: Experimental Workflow for NMR Characterization.
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Fmoc-D-Trp-OH Structure
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[https://www.benchchem.com/product/b7772072#characterization-of-fmoc-d-trp-oh-by-nmr-
spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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